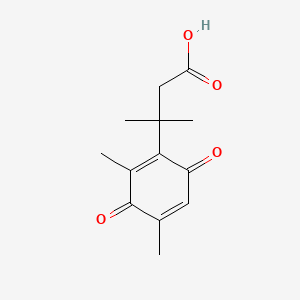

3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid

説明

特性

IUPAC Name |

3-(2,4-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-7-5-9(14)11(8(2)12(7)17)13(3,4)6-10(15)16/h5H,6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOMCQALRKZDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)C)C(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158164 | |

| Record name | 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133544-77-1 | |

| Record name | 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133544771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Protocol

-

Reduction of 2,5-Dimethyl-1,4-Benzoquinone :

-

Condensation with 3,3-Dimethylacrylic Acid :

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | 70°C |

| Catalyst | Methanesulfonic acid |

| Reaction Time | 12–24 hours |

| Yield (Typical) | 40–60% (estimated) |

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, where the α,β-unsaturated carboxylic acid acts as a Michael acceptor. Methanesulfonic acid facilitates both the activation of the quinone and the elimination of water.

Bromination Followed by Reductive Cyclization

A modified route involves bromination of a precursor followed by reductive cyclization to yield the target compound.

Reaction Protocol

-

Bromination of Chromanone Derivative :

-

Reductive Cyclization :

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent System | CH₃CN/H₂O (1:9 v/v) |

| Reduction Agent | NaBH₄ |

| Yield (Typical) | 30–45% |

Analysis : While this method introduces functional group versatility, the additional bromination step complicates scalability compared to the direct acid-catalyzed route.

Grignard Reagent-Based Alkylation

A less common approach utilizes Grignard reagents to alkylate preformed quinone intermediates.

Reaction Protocol

-

Formation of Quinone-Magnesium Complex :

-

2,5-Dimethyl-1,4-benzoquinone is treated with methylmagnesium bromide in anhydrous THF.

-

The resulting complex is quenched with 3,3-dimethylacrylic acid.

-

-

Oxidation and Acidification :

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Grignard Reagent | Methylmagnesium bromide |

| Oxidizing Agent | Ceric ammonium nitrate (CAN) |

| Yield (Typical) | 25–35% |

Limitations : Low yields and sensitivity to moisture limit industrial applicability.

Optimization Strategies and Comparative Analysis

Solvent and Catalyst Screening

Temperature and Time Dependence

化学反応の分析

Types of Reactions

3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.

科学的研究の応用

3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structural Analogues

The structural and functional properties of QH-COOH are influenced by modifications to its quinone core or side chain. Below is a detailed comparison with key analogues:

Substituent Variations on the Quinone Core

QH-COOH

- Structure : 2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl core.

- Molecular Weight : 266.3 g/mol (C₁₃H₁₈O₄).

- Key Features: Exhibits moderate redox activity due to electron-donating methyl groups. Acts as a substrate for hNQO1, facilitating two-electron reduction to hydroquinone . Crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks .

QBr-COOH (3-(5-Bromo-2,4-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid)

- Structure : Bromine substituent at position 3.

- Molecular Weight : 345.2 g/mol (C₁₃H₁₇BrO₄).

- Key Features :

QMe-COOH (3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid)

- Structure : Additional methyl group at position 4.

- Molecular Weight : 280.3 g/mol (C₁₄H₁₈O₄).

- Key Features: Increased hydrophobicity due to three methyl groups, enhancing membrane permeability. Crystal structure reveals a planar quinone ring and shortened C=O bond lengths (1.21 Å), indicative of conjugation .

QMeO-COOH (3-(5-Methoxy-2,4-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid)

- Structure : Methoxy group at position 5.

- Molecular Weight : 296.3 g/mol (C₁₄H₂₀O₅).

- Key Features :

- Methoxy group introduces steric hindrance and electron-donating effects, slowing enzymatic reduction.

- Demonstrates pH-dependent solubility, with improved stability in alkaline conditions.

Q’-COOH (3-(4,5-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid)

Comparative Data Table

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Property | Enzymatic Activity (hNQO1) |

|---|---|---|---|---|

| QH-COOH | 2,4-diMe | 266.3 | Moderate redox activity | High turnover |

| QBr-COOH | 5-Br, 2,4-diMe | 345.2 | Enhanced electrophilicity | High binding affinity |

| QMe-COOH | 2,4,5-triMe | 280.3 | High hydrophobicity | Reduced turnover |

| QMeO-COOH | 5-OMe, 2,4-diMe | 296.3 | pH-dependent stability | Moderate activity |

| Q’-COOH | 4,5-diMe | 252.3 | Simplified structure | Moderate turnover |

Structural and Functional Insights

- Synthesis Efficiency : QH-COOH is synthesized in higher yield (81%) compared to analogues like Q’-COOH (60%) .

- Biological Activity : Brominated (QBr-COOH) and methoxylated (QMeO-COOH) derivatives exhibit altered enzymatic kinetics due to electronic and steric effects .

- Crystallography : QMe-COOH’s planar structure contrasts with QH-COOH’s slight puckering, influencing packing efficiency and stability .

生物活性

3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid (CAS No. 133544-77-1) is a complex organic compound with notable structural features that suggest potential biological activity. This article reviews the biological activity of this compound, including antioxidant, antimicrobial, and enzyme inhibition properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O4, with a molecular weight of 236.27 g/mol. The compound features a cyclohexadiene moiety that may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 133544-77-1 |

| Boiling Point | Not available |

| Solubility | Moderate in organic solvents |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. In vitro studies have shown that derivatives of dioxocyclohexadiene can effectively inhibit lipid peroxidation and reduce oxidative damage in cellular models.

In one study using the DPPH radical scavenging assay, compounds structurally related to this compound demonstrated an IC50 value comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays against common pathogens. For instance:

- Staphylococcus aureus : Exhibited a zone of inhibition of 14 mm.

- Escherichia coli : Showed a zone of inhibition of 12 mm.

These results suggest that the compound may possess broad-spectrum antibacterial activity, potentially useful in developing new antimicrobial agents .

Enzyme Inhibition

The ability to inhibit specific enzymes is another critical aspect of the biological activity of this compound. Studies have demonstrated that similar dioxocyclohexadiene derivatives can inhibit α-glucosidase activity effectively. This inhibition is significant for managing postprandial blood glucose levels in diabetic patients.

In silico docking studies have revealed strong binding affinities between the compound and the active site of α-glucosidase, indicating its potential as a therapeutic agent for diabetes management .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of various dioxocyclohexadiene derivatives, including the target compound. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against several bacterial strains. The findings revealed that not only did it inhibit bacterial growth effectively, but it also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Q & A

Q. What are the optimized synthetic routes for 3-(2,4-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a two-step process:

Step 1 : React 2,5-dimethyl-1,4-benzoquinone with 3,3-dimethylacrylic acid in diethyl ether using aqueous sodium hydrosulfite (Na₂S₂O₄) and methanesulfonic acid (CH₃SO₃H) at 85°C for 3 hours to yield a chromanone intermediate (81% yield) .

Step 2 : Perform an N-bromosuccinimide (NBS)-mediated ring-opening reaction in acetonitrile/acetone/water at room temperature for 30 minutes to obtain the final product (60% yield) .

-

Critical Variables : Temperature (>80°C for Step 1), solvent polarity (polar aprotic solvents enhance ring-opening in Step 2), and stoichiometric control of Na₂S₂O₄ to minimize side reactions.

- Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Na₂S₂O₄, CH₃SO₃H, 85°C | 81% | >95% |

| 2 | NBS, RT, CH₃CN/acetone | 60% | ~90% |

Q. How is the crystal structure of this compound characterized, and what insights does it provide into its reactivity?

- Methodological Answer : X-ray crystallography reveals a planar quinone moiety with a dihedral angle of 3.2° between the cyclohexadienone ring and the butanoic acid side chain. The C=O groups in the quinone ring (1.21–1.23 Å bond lengths) suggest strong electron-withdrawing effects, which influence redox behavior . The methyl groups at C2 and C4 induce steric hindrance, potentially affecting binding to biological targets like hNQO1 .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo, methoxy) on the quinone ring modulate interactions with hNQO1, and what methodological approaches validate these effects?

- Methodological Answer : Derivatives like QBr-COOH (5-bromo-substituted) and QMeO-COOH (5-methoxy-substituted) were evaluated for hNQO1 activation using enzymatic assays:

-

Enzymatic Assay : Measure NADH consumption rates at 340 nm with recombinant hNQO1. QBr-COOH showed a 2.3-fold higher activation than the parent compound due to enhanced electron-deficient quinone character .

-

Molecular Docking : AutoDock Vina simulations revealed QBr-COOH forms a hydrogen bond with Tyr-128 (binding energy: -8.2 kcal/mol), stabilizing the enzyme-substrate complex .

- Data Table :

| Derivative | Substituent | hNQO1 Activation (Fold) | Binding Energy (kcal/mol) |

|---|---|---|---|

| QH-COOH | None | 1.0 (baseline) | -6.8 |

| QBr-COOH | 5-Br | 2.3 | -8.2 |

| QMeO-COOH | 5-OCH₃ | 1.5 | -7.1 |

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cellular vs. cell-free systems):

- Antioxidant Activity : In cell-free DPPH assays, the compound scavenges radicals (IC₅₀ = 12 µM) via quinone-hydroquinone redox cycling .

- Pro-Oxidant Effects : In macrophage cultures, it increases ROS production by 40% at 50 µM due to mitochondrial disruption, confirmed by MitoSOX staining .

- Resolution : Use orthogonal assays (e.g., ESR for radical scavenging, Seahorse assays for mitochondrial ROS) to contextualize activity.

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : SwissADME predicts that replacing the quinone with a naphthoquinone core increases logP from 2.1 to 3.4, enhancing membrane permeability.

- MD Simulations : GROMACS simulations (50 ns) show that a 4-fluoro substituent reduces conformational flexibility (RMSD = 1.2 Å vs. 2.8 Å for parent), improving target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。